Tetrahexylammonium hydrogen sulfate

Vue d'ensemble

Description

Tetrahexylammonium hydrogen sulfate is a quaternary ammonium salt . It is mainly used as an electrolyte . It can also be used as a phase-transfer agent to facilitate certain organic reactions in a two-liquid phase system .

Molecular Structure Analysis

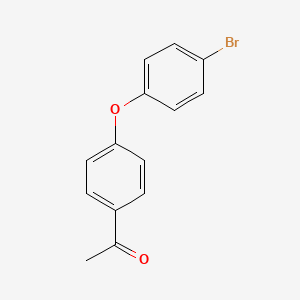

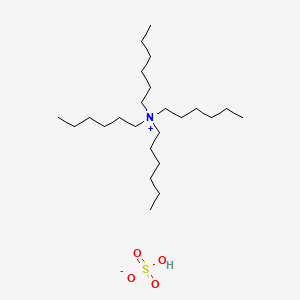

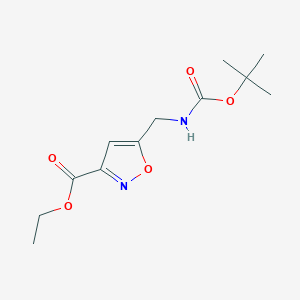

The linear formula of this compound is [CH3(CH2)5]4N(HSO4) . Its molecular weight is 451.75 .Chemical Reactions Analysis

This compound can facilitate certain organic reactions in a two-liquid phase system. For example, it can be used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate .Physical and Chemical Properties Analysis

This compound appears as white to light yellow powder or crystals . It has a melting point of 98-100°C . It is soluble in methanol .Applications De Recherche Scientifique

1. Electrochemical Behavior in Batteries

Tetrahexylammonium hydrogen sulfate has been studied for its effects on the electrochemical behavior of batteries. It influences hydrogen and oxygen overpotentials and the formation of anodic layers in lead-acid batteries, showcasing its potential in improving battery efficiency and longevity (Rezaei & Taki, 2008).

2. Phase Transfer Catalyst in Chemical Reactions

This compound serves as an effective phase transfer catalyst in various chemical reactions. For instance, it has been used in the transfer hydrogenolysis of aryl bromides, indicating its utility in organic synthesis processes (Bar, Sasson, & Blum, 1982).

3. Catalysis in Organic Synthesis

This compound acts as a catalyst in the synthesis of complex organic compounds such as dihydro-2-oxopyrroles. Its role in facilitating these reactions highlights its importance in the field of organic chemistry and drug synthesis (Sajadikhah & Hazeri, 2014).

4. Enhancement of Chemical Processes

It has also been used to enhance chemical processes, such as the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, by acting as a solid protic acid and phase-transfer reagent. This demonstrates its versatility in different chemical synthesis procedures (Shaabani, Bazgir, & Arab-Ameri, 2004).

5. Application in Selective Oxidation Reactions

The compound is used in the selective oxidation of sulfides to sulfoxides, showing its potential in specific chemical transformations. This usage underscores its applicability in fine-tuning chemical reactions for desired outcomes (Yang et al., 2009).

6. Promoting Heck-Type Reactions

In combination with other chemicals, this compound facilitates Heck-type reactions, an essential process in organic chemistry. This highlights its role in complex organic reaction mechanisms (Jeffery & Galland, 1994).

Safety and Hazards

Mécanisme D'action

Tetrahexylammonium hydrogensulfate, also known as Tetrahexylammonium hydrogensulphate or Tetrahexylammonium hydrogen sulfate, is a quaternary ammonium salt . This compound has a variety of applications, particularly in the field of organic chemistry .

Target of Action

It is known that the compound is used as a phase-transfer catalyst in various organic reactions .

Mode of Action

As a phase-transfer catalyst, Tetrahexylammonium hydrogensulfate facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase into an organic phase . This enhances the rate of reaction by bringing the reactants into closer proximity and improving their interaction .

Biochemical Pathways

Tetrahexylammonium hydrogensulfate is involved in several organic reactions. For instance, it has been used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate . It has also been used in the transfer hydrogenolysis of aryl bromides by aqueous sodium formate catalyzed by palladium-triphenylphosphine . Another application is in the carbonylation of benzylic and allylic bromides to synthesize carboxylic esters .

Pharmacokinetics

As a phase-transfer catalyst, it is likely to remain in the organic phase during reactions .

Result of Action

The primary result of Tetrahexylammonium hydrogensulfate’s action is the facilitation of organic reactions. By acting as a phase-transfer catalyst, it enables reactions to proceed more efficiently and at a faster rate .

Action Environment

The efficacy and stability of Tetrahexylammonium hydrogensulfate as a phase-transfer catalyst can be influenced by various environmental factors. These include the nature of the organic and aqueous phases, the temperature, and the presence of other substances . .

Analyse Biochimique

Biochemical Properties

Tetrahexylammonium hydrogen sulfate plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, enhancing the efficiency of reactions such as the conversion of benzylic halides to carboxylic acids . This compound interacts with various enzymes and proteins by altering their solubility and reactivity in different phases. For example, it can enhance the activity of enzymes involved in organic synthesis by improving substrate availability and reaction conditions .

Cellular Effects

This compound influences various cellular processes by affecting cell membrane integrity and permeability. It can disrupt cell signaling pathways by altering the distribution of ions across the cell membrane, leading to changes in cellular metabolism and gene expression. This compound has been shown to impact cell function by modulating the activity of ion channels and transporters, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the cellular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by altering their substrate affinity and catalytic efficiency. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and metabolic activity. At high doses, it can exhibit toxic effects, including cell membrane disruption and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and phase-transfer catalysis. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing metabolic flux and metabolite levels. This compound can also affect the activity of cofactors and other small molecules involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its interactions with cellular membranes and transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to particular organelles, such as the mitochondria and lysosomes, through post-translational modifications and targeting signals. This localization allows the compound to modulate specific biochemical pathways and cellular processes, enhancing its overall efficacy .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahexylammonium hydrogen sulfate involves the reaction of hexylamine with sulfuric acid to form hexylammonium sulfate, which is then quaternized with 1-bromohexane to form Tetrahexylammonium hydrogen sulfate.", "Starting Materials": [ "Hexylamine", "Sulfuric acid", "1-bromohexane" ], "Reaction": [ "Step 1: Hexylamine is added to a reaction flask.", "Step 2: Sulfuric acid is slowly added to the reaction flask while stirring.", "Step 3: The reaction mixture is heated to 80-90°C and stirred for 2-3 hours.", "Step 4: The resulting hexylammonium sulfate is cooled to room temperature.", "Step 5: 1-bromohexane is slowly added to the cooled hexylammonium sulfate while stirring.", "Step 6: The reaction mixture is heated to 80-90°C and stirred for 2-3 hours.", "Step 7: The resulting Tetrahexylammonium hydrogen sulfate is cooled to room temperature and filtered to remove any solids." ] } | |

Numéro CAS |

32503-34-7 |

Formule moléculaire |

C24H52NO4S- |

Poids moléculaire |

450.7 g/mol |

Nom IUPAC |

tetrahexylazanium;sulfate |

InChI |

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

Clé InChI |

RULHPTADXJPDSN-UHFFFAOYSA-L |

SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-] |

SMILES canonique |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |

| 32503-34-7 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

20256-54-6 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetrahexylammonium hydrogen sulfate in analyzing benzodiazepines in urine?

A: this compound acts as a phase-transfer catalyst in the extraction and derivatization of benzodiazepines from urine samples. [, ] This process involves two main steps:

- Extractive Alkylation: this compound facilitates the transfer of benzodiazepines from the aqueous urine matrix into an organic solvent (methylene chloride) where they react with methyl iodide to form methyl derivatives. These derivatives are more amenable to analysis using Gas Chromatography/Mass Spectrometry (GC/MS). []

Q2: Why is derivatization necessary for analyzing benzodiazepines using GC/MS?

A: Derivatization enhances the volatility and thermal stability of benzodiazepines, which are crucial factors for successful GC/MS analysis. The polar nature of underivatized benzodiazepines leads to poor peak shapes and low sensitivity in GC. Converting them into less polar, more volatile methyl derivatives through reaction with methyl iodide and this compound improves their chromatographic behavior and detectability. [, ]

Q3: Can this compound be used for analyzing other compounds besides benzodiazepines?

A: Yes, the research demonstrates the applicability of this compound for extracting and methylating Chlorophenoxyacetic acids from aqueous solutions. [] This suggests its potential use in analyzing a broader range of acidic compounds that require derivatization for efficient GC/MS analysis.

Q4: Are there alternative methods for analyzing benzodiazepines that don't require this compound?

A: While the provided research focuses on this compound, alternative derivatization reagents like N,O-bis(trimethylsilyl)trifluoroacetamide/trimethylchlorosilane can be used for preparing trimethylsilyl derivatives of benzodiazepines for GC/MS analysis. [] The choice of derivatization method depends on factors like desired sensitivity, selectivity, and compatibility with the analytical instrument.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)